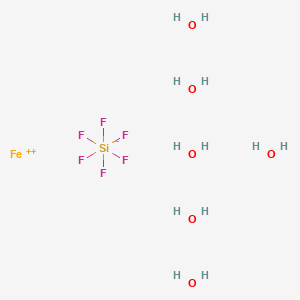
Ferrous hexafluorosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ferrous hexafluorosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron-based compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a contrast agent in imaging techniques.
Industry: It is used in the production of specialty chemicals and materials, including luminescent materials and catalysts.
Safety and Hazards
Zukünftige Richtungen
The future directions of research on ferrous hexafluorosilicate include the development of new synthesis methods, the study of its photoluminescent properties, and its potential applications in various fields . The increasing use of ferrofluids in microfluidic environments and the increasing study of ferrofluids suggest potential future directions for the study of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferrous hexafluorosilicate can be synthesized through the reaction of ferrous salts with hexafluorosilicic acid. The general reaction involves the combination of ferrous sulfate (FeSO₄) with hexafluorosilicic acid (H₂SiF₆) under controlled conditions. The reaction can be represented as follows: [ \text{FeSO}_4 + \text{H}_2\text{SiF}_6 \rightarrow \text{FeSiF}_6 + \text{H}_2\text{SO}_4 ]
Industrial Production Methods: Industrial production of this compound typically involves the use of bulk ferrous salts and hexafluorosilicic acid. The reaction is carried out in large reactors with precise control over temperature and pH to ensure the complete conversion of reactants to the desired product. The resulting this compound is then purified and crystallized for further use.
Analyse Chemischer Reaktionen
Types of Reactions: Ferrous hexafluorosilicate undergoes various chemical reactions, including:
Oxidation: The ferrous ion (Fe²⁺) can be oxidized to ferric ion (Fe³⁺) in the presence of oxidizing agents.
Reduction: The hexafluorosilicate anion (SiF₆²⁻) can undergo reduction reactions under specific conditions.
Substitution: The hexafluorosilicate anion can be substituted by other anions in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reactions with other fluoride salts or acids can lead to substitution.
Major Products:
Oxidation: Ferric hexafluorosilicate (FeSiF₆) and other ferric compounds.
Reduction: Reduced forms of hexafluorosilicate and silicon-based compounds.
Substitution: Various substituted hexafluorosilicates.
Wirkmechanismus
The mechanism of action of ferrous hexafluorosilicate involves its interaction with molecular targets and pathways in various systems. In biological systems, the ferrous ion (Fe²⁺) can participate in redox reactions, influencing cellular processes and metabolic pathways. The hexafluorosilicate anion (SiF₆²⁻) can interact with other ions and molecules, affecting their behavior and reactivity.
Vergleich Mit ähnlichen Verbindungen
- Sodium hexafluorosilicate (Na₂SiF₆)
- Ammonium hexafluorosilicate ((NH₄)₂SiF₆)
- Potassium hexafluorosilicate (K₂SiF₆)
Comparison: Ferrous hexafluorosilicate is unique due to the presence of the ferrous ion (Fe²⁺), which imparts distinct redox properties and potential applications in various fields. In contrast, other hexafluorosilicates, such as sodium hexafluorosilicate and ammonium hexafluorosilicate, do not possess the same redox characteristics and are primarily used for different applications, such as water fluoridation and as precursors for other fluoride compounds.
Eigenschaften
IUPAC Name |
hexafluorosilicon(2-);iron(2+);hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6Si.Fe.6H2O/c1-7(2,3,4,5)6;;;;;;;/h;;6*1H2/q-2;+2;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLSBHAFCOWSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6FeH12O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)

![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)
![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)




![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)

